molecular formula C6H9N3O2S B2457633 N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448058-75-0

N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2457633
CAS No.: 1448058-75-0
M. Wt: 187.22
InChI Key: VCFNRZJPTQCVRC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-thiadiazole core, a privileged scaffold known for its diverse biological activities and ability to interact with various enzymatic targets . The structure combines the thiadiazole heterocycle with a hydroxyethyl carboxamide side chain, a motif often incorporated to improve aqueous solubility and overall drug-like properties . Researchers are exploring 1,2,4-thiadiazole derivatives for their potential as inhibitors of protein kinases, such as c-Met, a key target in anticancer drug development due to its role in tumor growth and metastasis . The mesoionic nature of thiadiazole rings allows these compounds to readily cross biological membranes and interact with biological targets, making them valuable scaffolds for designing bioactive molecules . This combination of features makes this compound a compound with significant research value for investigating new therapeutic agents, particularly in oncology and for overcoming drug resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-8-6(12-9-4)5(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNRZJPTQCVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-(2-carboxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has shown activity against various bacterial strains. For instance, derivatives of thiadiazoles have been reported to exhibit lethal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations ranging from 3.91 to 62.5 µg/mL .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus31.25 µg/mL
Other Thiadiazole DerivativesE. coli62.5 µg/mL

Antifungal Properties

The compound has also been investigated for its antifungal properties. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development .

Anticancer Potential

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that certain derivatives can reduce the viability of cancer cells across various models, including breast and lung cancer cell lines .

CompoundCancer Cell LineEffect on Cell Viability
This compoundMDA-MB-231 (Breast)Decreased viability
Other Thiadiazole DerivativesHCC827 (Lung)Reduced tumor growth

Biological Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to disrupt cellular functions in target organisms. The hydroxyethyl and carboxamide groups facilitate hydrogen bonding with biological molecules such as enzymes and receptors. This interaction can lead to the disruption of cell membranes in bacteria and fungi or inhibition of key signaling pathways in cancer cells .

Industrial Applications

In industrial settings, this compound serves as a precursor for synthesizing specialty chemicals and materials. Its unique structure allows for the development of polymers and coatings with enhanced properties such as improved stability and chemical resistance. The scalability of its synthesis using continuous flow reactors further supports its industrial viability.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is primarily related to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl and carboxamide groups allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. For its anticancer properties, the compound may inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing the growth of cancer cells.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)ethylenediamine
  • N-(2-hydroxyethyl)aziridine
  • N-(2-hydroxyethyl)aniline

Comparison: Compared to other similar compounds, N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. While other compounds like N-(2-hydroxyethyl)ethylenediamine and N-(2-hydroxyethyl)aziridine are primarily used in industrial applications, this compound has broader applications in medicine and biology due to its diverse biological activities.

Biological Activity

N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with biological systems. The presence of the hydroxyethyl and carboxamide groups enhances its solubility and potential interactions with enzymes and receptors.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains.

Key Findings:

  • Antibacterial Activity : The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin and cefepime .
  • Antifungal Activity : It also showed effectiveness against fungal strains including Candida albicans and Aspergillus niger, indicating potential for use in antifungal therapies .

The mechanism by which this compound exerts its biological activity involves:

  • Cell Membrane Disruption : The compound is believed to disrupt bacterial and fungal cell membranes, leading to cell death.
  • Enzyme Interaction : Its functional groups allow for hydrogen bonding with enzymes, modulating their activity which is crucial for microbial survival.

Anti-inflammatory and Anticancer Properties

Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer activities.

Case Studies:

  • Anti-inflammatory Effects : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a pathway for treating inflammatory diseases.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies revealed that it could significantly reduce the growth of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .

Comparative Biological Activity Table

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus< 31.25 μg/mL
Escherichia coli62.5 μg/mL
AntifungalCandida albicans47.5 μg/mL
Aspergillus niger32.6 μg/mL
Anti-inflammatoryCytokine inhibitionNot specified
AnticancerA549 cell line49.85 μM
HepG2 cell line4.37 μM

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Cyclization : Formation of the 1,2,4-thiadiazole core via reactions of thioamides or thioureas with nitriles under acidic or basic conditions .

Amide Coupling : Reacting 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-hydroxyethylamine using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. Solvent choice (e.g., DMF, acetonitrile) and temperature (20–25°C) critically influence yield .

  • Optimization Tips :
  • Use ultrasound-assisted methods to enhance reaction rates and yields .
  • Monitor purity via TLC or HPLC to confirm intermediate and final product integrity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and carboxamide linkage. For example, the hydroxyethyl group’s protons appear as a triplet (~δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogous thiadiazoles .
  • Physicochemical Properties :
  • Melting Point : Determined via differential scanning calorimetry (DSC); values vary with purity (e.g., 150–160°C for related compounds) .
  • Lipophilicity : Calculate logP using HPLC retention times or software (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole carboxamides?

  • Methodological Answer :
  • Purity Validation : Use HPLC (>95% purity threshold) to eliminate batch-to-batch variability .
  • Assay Standardization :
  • Replicate cytotoxicity studies across multiple cell lines (e.g., HeLa, A549) with controlled incubation times and concentrations .
  • Include positive controls (e.g., doxorubicin for anticancer assays) to benchmark activity .
  • Mechanistic Follow-up : Confirm target engagement via enzymatic assays (e.g., kinase inhibition) or cellular uptake studies using fluorescent analogs .

Q. How can computational methods predict the molecular interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds between the carboxamide group and active-site residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
  • QSAR Modeling : Derive predictive models using descriptors like polar surface area and H-bond acceptors/donors from similar thiadiazoles .

Q. What experimental designs elucidate metabolic pathways and degradation products?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Compare fragmentation patterns to known thiadiazole derivatives .
  • Photostability Studies : Expose to UV light (254 nm) and monitor degradation via HPLC. For example, oxadiazole analogs undergo ring-opening under UV stress .

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